

Standard Operating Procedure for Folate Extraction Using 5-MTHF-13C6

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C6

Cat. No.: B15136499

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Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the extraction of folates from biological matrices, specifically for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 5-methyltetrahydrofolate-13C6 (5-MTHF-13C6) as an internal standard. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Folate, a B-vitamin, is crucial for various metabolic processes, including one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.^{[1][2][3]} Accurate quantification of different folate vitamers in biological samples is vital for nutritional assessment, disease diagnosis, and drug development. 5-methyltetrahydrofolate (5-MTHF) is the most abundant and biologically active form of folate in human plasma.^[4] The use of a stable isotope-labeled internal standard, such as 5-MTHF-13C6, is critical for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification by LC-MS/MS.^{[5][6]}

This SOP covers the extraction of folates from human plasma/serum, red blood cells (RBCs), and tissue samples.

Principle

The method involves the liberation of folates from the sample matrix, protection from degradation using antioxidants, and purification. For RBCs and tissues, an enzymatic hydrolysis step is included to convert polyglutamated folates to their monoglutamated forms for accurate quantification. The addition of a known amount of 5-MTHF-13C6 internal standard at the beginning of the procedure allows for the accurate determination of endogenous folate concentrations by comparing the peak area ratios of the analyte to the internal standard in the final LC-MS/MS analysis.

Materials and Reagents

- 5-methyltetrahydrofolate-13C6 (5-MTHF-13C6)
- Folate standards (5-MTHF, Folic Acid, etc.)
- Ascorbic acid
- 2-mercaptoethanol
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate
- Water (LC-MS grade)
- Phosphate buffer
- γ -glutamyl hydrolase (conjugase) from chicken pancreas or recombinant human source[7][8]
- α -amylase and protease (for tissue extraction)[9][10]
- Solid-phase extraction (SPE) cartridges (e.g., C18 or phenyl sorbent)[11]
- Standard laboratory equipment (vortex mixer, centrifuge, evaporator, etc.)

Experimental Protocols

Preparation of Standard Solutions

Prepare stock solutions of folate standards and 5-MTHF-13C6 in a solution of 1 g/L ascorbic acid in water to prevent degradation.^[12] Store these solutions in amber vials at -80°C. Prepare working standard solutions and internal standard spiking solutions by diluting the stock solutions with the same ascorbic acid solution.

Sample Preparation

4.2.1. Plasma/Serum

- Thaw frozen plasma or serum samples on ice.
- To a 150 µL aliquot of plasma/serum in a microcentrifuge tube, add 7 µL of 200 mmol/L ascorbic acid.^[5]
- Add a known amount of 5-MTHF-13C6 internal standard solution.
- For protein precipitation, add 120 µL of acetonitrile.^[5] Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 50 µL of water or an appropriate mobile phase for LC-MS/MS analysis.^[5]

4.2.2. Red Blood Cells (RBCs)

- Wash packed RBCs three times with isotonic saline solution.
- Prepare a whole blood lysate by diluting the whole blood 1:10 with a 1% (w/v) ascorbic acid solution. The optimal pH of the hemolysate is between 4.7 and 5.2.^[13]
- Add a known amount of 5-MTHF-13C6 internal standard solution.

- To deconjugate polyglutamated folates, treat the lysate with γ -glutamyl hydrolase. Incubate at 37°C for 30 minutes to 4 hours.[8][14]
- Proceed with protein precipitation and subsequent steps as described for plasma/serum (Section 4.2.1, steps 4-7).

4.2.3. Tissue Samples

- Weigh the frozen tissue sample (e.g., 50-100 mg).
- Add homogenization buffer (e.g., phosphate buffer with 1% ascorbic acid and 0.2% 2-mercaptoethanol) at a 1:5 (w/v) ratio.
- Homogenize the tissue on ice using a suitable homogenizer.
- Add a known amount of 5-MTHF-13C6 internal standard solution.
- For complete folate release, perform a tri-enzyme treatment.[9][15]
 - Add α -amylase and incubate to break down carbohydrates.
 - Add protease and incubate to digest proteins.
 - Add γ -glutamyl hydrolase and incubate to deconjugate polyglutamates. Optimal pH and incubation times may vary depending on the tissue type.[9]
- Stop the enzymatic reactions by adding an equal volume of acetonitrile.
- Centrifuge at high speed to pellet debris.
- The supernatant can be further purified using solid-phase extraction (SPE) before LC-MS/MS analysis.

Solid-Phase Extraction (SPE) - Optional Clean-up

For complex matrices like tissue homogenates, an SPE clean-up step can improve data quality.

- Condition a C18 or phenyl SPE cartridge with methanol followed by water.

- Load the supernatant from the protein precipitation step.
- Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the folates with a stronger solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is typically performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
- Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each folate vitamer and the 5-MTHF-13C6 internal standard.

Data Presentation

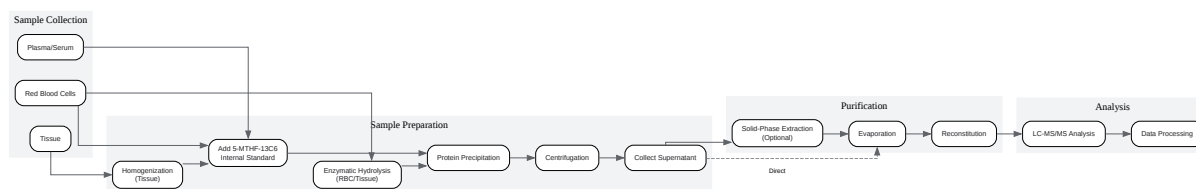
Quantitative data should be summarized in tables for clear comparison of method performance parameters.

Table 1: LC-MS/MS Method Performance for Folate Quantification

Parameter	5-methyltetrahydrofolate (5-MTHF)	Folic Acid
Linearity Range	1.2×10^{-11} to 3.2×10^{-7} mol/L[6]	5×10^{-10} to 4.5×10^{-8} mol/L[6]
Limit of Detection (LOD)	≤ 0.3 nmol/L[11]	≤ 0.3 nmol/L[11]
Limit of Quantification (LOQ)	0.55×10^{-9} mol/L[16]	-
Intra-assay CV (%)	2.8 - 8.6%[6][11]	6.6 - 8.7%[11]
Inter-assay CV (%)	3.6 - 9.0%[6][11]	$\leq 11.4\%$ [11]
Recovery (%)	$99.4 \pm 3.6\%$ [11]	$100 \pm 1.8\%$ [11]
SPE Extraction Efficiency (%)	$\geq 85\%$ [11]	$\geq 85\%$ [11]

Visualizations

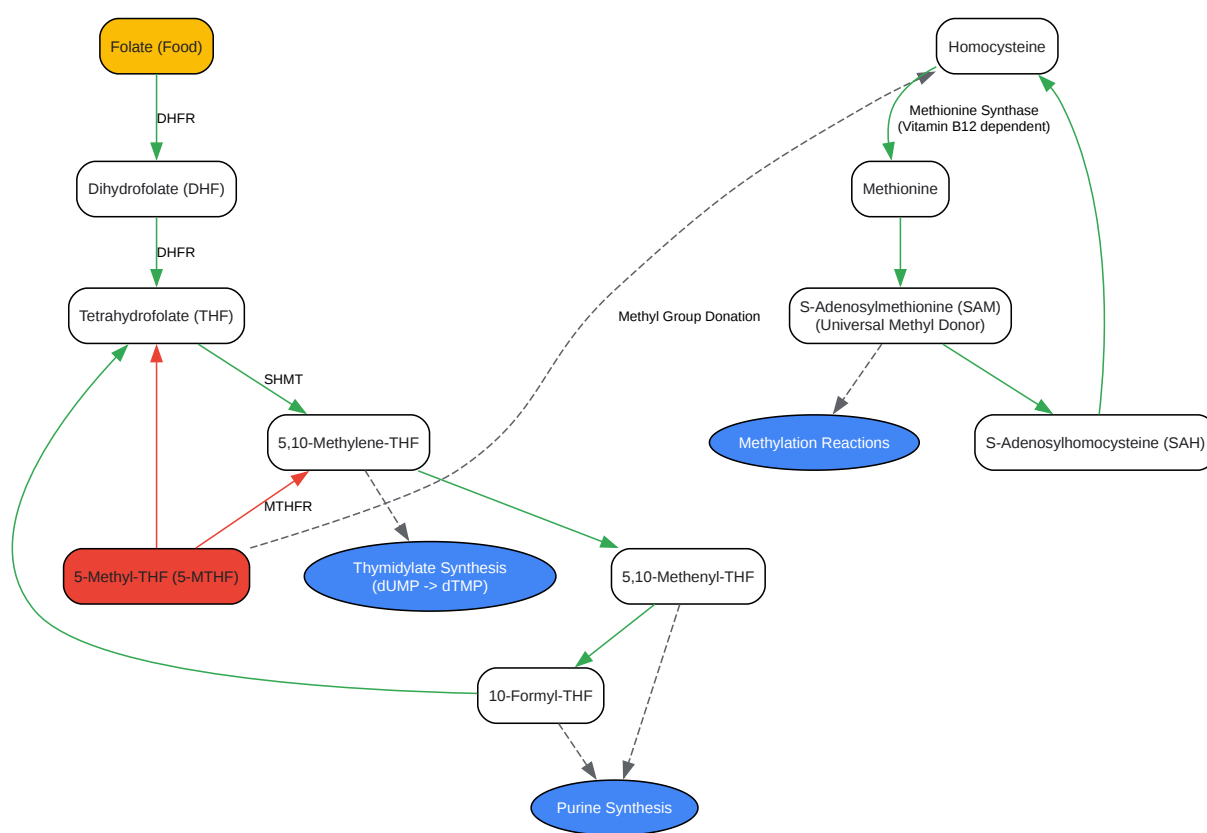
Folate Extraction Workflow



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Caption: General workflow for folate extraction from biological samples.

Folate Metabolism (One-Carbon Cycle)



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Caption: Simplified diagram of the folate and methionine cycles in one-carbon metabolism.

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